![molecular formula C17H14ClNOS B2680943 Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide CAS No. 551921-24-5](/img/structure/B2680943.png)
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide
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Description
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide (benzyl 3C5I) is an organosulfur compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a pungent odor and is highly soluble in organic solvents. Benzyl 3C5I is used in a variety of research applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a probe in biochemical and physiological studies.
Scientific Research Applications
Docking Studies and Crystal Structure Analysis
Docking studies and the crystal structure analysis of tetrazole derivatives, including compounds with similar structural features such as chlorophenyl groups and sulfide linkages, have been significant in understanding the orientation and interaction of molecules within enzyme active sites. Such studies are crucial for designing COX-2 inhibitors, which are relevant in developing anti-inflammatory drugs. The detailed analysis of these compounds provides insights into their potential binding mechanisms and efficacy as COX-2 inhibitors (Al-Hourani et al., 2015).
Photochemistry of Benzisoxazoles
Research on the photochemistry of benzisoxazoles, including studies on 1,2-benzisoxazoles under strongly acidic conditions, explores the photolytic transformations leading to various products. These findings contribute to the broader understanding of photochemical reactions in synthetic chemistry and could inform the development of novel synthesis pathways for compounds containing benzisoxazole or similar heterocyclic frameworks (Doppler et al., 1979).
Hydrodesulfurization Studies
Studies on hydrodesulfurization, a process crucial for removing sulfur from petroleum products, highlight the reactivity of sulfur-containing compounds under industrial conditions. Research involving methyl-substituted dibenzothiophenes catalyzed by sulfided Co-Mo/γ-Al2O3 provides quantitative measures of reactivities, which are essential for understanding the sulfur extrusion mechanisms and improving desulfurization processes. This research could offer indirect insights into the reactivity and potential applications of sulfur-containing compounds similar to "Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide" in industrial and environmental chemistry applications (Houalla et al., 1980).
properties
IUPAC Name |
5-(benzylsulfanylmethyl)-3-(4-chlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c18-15-8-6-14(7-9-15)17-10-16(20-19-17)12-21-11-13-4-2-1-3-5-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPWXAMTFIPNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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